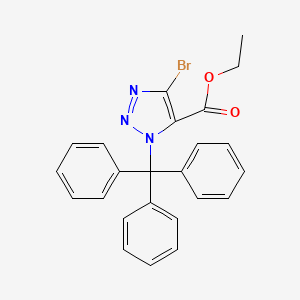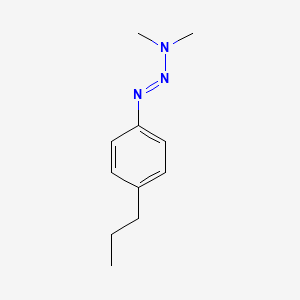![molecular formula C10H19NO3 B13973213 Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate CAS No. 391642-58-3](/img/structure/B13973213.png)
Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate is an organic compound with a unique structure that includes both an amino group and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate typically involves the reaction of 4-hydroxybutylamine with methyl pent-4-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: A synthetic cannabinoid with a similar ester group.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with similar hydroxyl and amino functionalities.
Uniqueness
Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
391642-58-3 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
methyl 2-(4-hydroxybutylamino)pent-4-enoate |
InChI |
InChI=1S/C10H19NO3/c1-3-6-9(10(13)14-2)11-7-4-5-8-12/h3,9,11-12H,1,4-8H2,2H3 |
Clave InChI |
HUIRYEBWJNXTTR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC=C)NCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


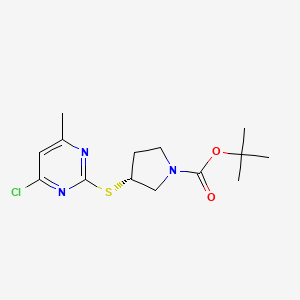
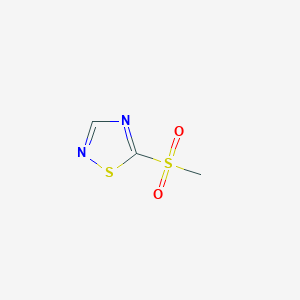
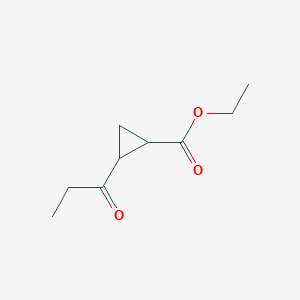
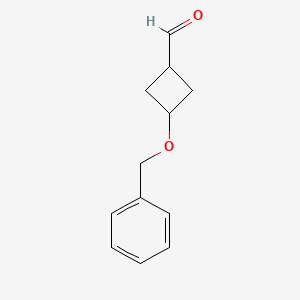
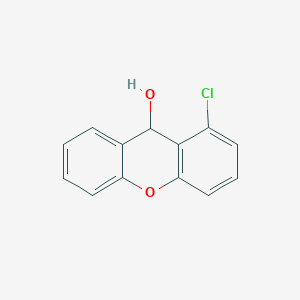

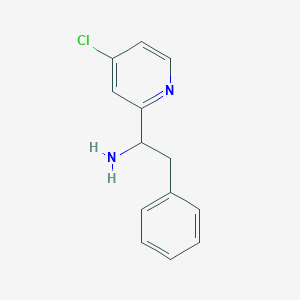
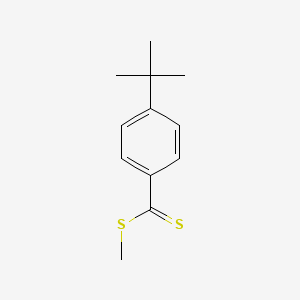
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
